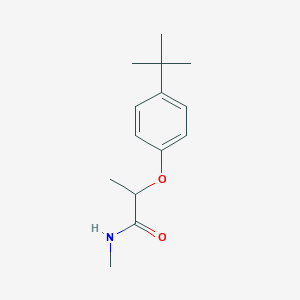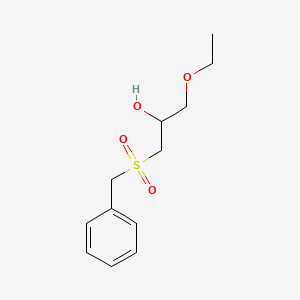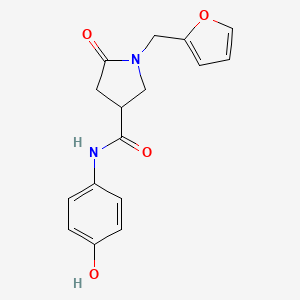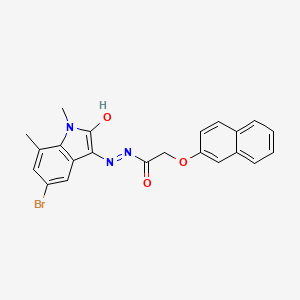
2-(4-tert-butylphenoxy)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-methylpropanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates metabolic pathways and plays a crucial role in maintaining cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as diabetes and obesity.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-tert-butylphenoxyalkoxyamines, have been designed as potential dual-target ligands for parkinson’s disease, targeting monoamine oxidase b (mao b) and histamine h3 receptor (h3r) .
Mode of Action
Based on the structure of similar compounds, it could potentially interact with its targets through non-systemic contact action, inhibiting oxidative phosphorylation and mitochondrial atp synthase .
Biochemical Pathways
Similar compounds have been shown to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration .
Result of Action
Similar compounds have shown potential antifungal, antioxidant, and anticancer properties .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-tert-butylphenoxy)-N-methylpropanamide is a useful tool for studying the role of AMPK in cellular metabolism. It can be used to activate AMPK in various cell types and to investigate the downstream effects of AMPK activation. However, there are some limitations to using this compound in lab experiments. First, this compound is not a specific activator of AMPK and can activate other kinases, such as calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). Second, the effects of this compound may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-methylpropanamide. First, further research is needed to determine the specificity of this compound for AMPK and to identify potential off-target effects. Second, the mechanism of action of this compound needs to be further elucidated to understand how it activates AMPK and how it affects downstream targets. Third, the therapeutic potential of this compound needs to be further explored in clinical trials to determine its efficacy and safety in humans. Finally, this compound can be used as a starting point for the development of more potent and specific AMPK activators for the treatment of metabolic disorders.
Conclusion:
In conclusion, this compound is a small molecule activator of AMPK with potential therapeutic applications in the treatment of metabolic disorders. It activates AMPK by binding to the γ-subunit of the enzyme and has been shown to have a variety of biochemical and physiological effects. This compound is a useful tool for studying the role of AMPK in cellular metabolism, but its specificity and mechanism of action need to be further elucidated. The future directions for the study of this compound include identifying potential off-target effects, exploring its therapeutic potential in clinical trials, and developing more potent and specific AMPK activators.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenoxy)-N-methylpropanamide involves the reaction of 4-tert-butylphenol with N-methylpropanamide in the presence of a catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-methylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to activate AMPK in various cell types, including liver, muscle, and adipose tissue. Activation of AMPK by this compound leads to the inhibition of hepatic gluconeogenesis, stimulation of glucose uptake in muscle, and suppression of lipogenesis in adipose tissue. These effects make this compound a promising candidate for the treatment of type 2 diabetes and obesity.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(13(16)15-5)17-12-8-6-11(7-9-12)14(2,3)4/h6-10H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKLXZPQYQLTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-sec-butyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6123129.png)
![N-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)amino]-2,2-diphenylacetamide](/img/structure/B6123134.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6123135.png)

![4-bromo-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6123159.png)

![N-(3-acetylphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6123165.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6123187.png)
![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)

![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)
![1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)
